![molecular formula C14H16N8 B2882770 N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine CAS No. 2201249-59-2](/img/structure/B2882770.png)
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H16N8 and its molecular weight is 296.338. The purity is usually 95%.
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Scientific Research Applications
Antifungal Applications
Triazoles: are well-known for their antifungal properties. This compound, with its triazole ring, could be explored for its efficacy against fungal pathogens. It could potentially serve as a lead compound for the development of new antifungal medications, particularly against strains resistant to current treatments .
Anticancer Research
The structural complexity of this compound suggests it may interact with various biological targets, which could include those relevant to cancer pathways. Research could focus on its ability to inhibit cancer cell growth or angiogenesis, contributing to the development of novel oncology therapeutics .
Antiviral Activity
Given the triazole’s history in antiviral drugs, this compound could be investigated for its potential to inhibit viral replication. Studies could assess its effectiveness against a range of viruses, possibly offering a new avenue for treating viral infections .
Antibacterial Potential
The compound’s ability to bind with enzymes and receptors in biological systems suggests it could be effective against bacteria, including multidrug-resistant strains. Research could aim to determine its spectrum of activity and mechanism of action as an antibacterial agent .
Antidepressant and Anxiolytic Effects
Compounds containing triazole have been used in antidepressant and anxiolytic drugs. This compound could be studied for its potential effects on neurotransmitter systems, possibly leading to new treatments for mood disorders .
Antiepileptic Properties
The triazole moiety is present in some antiepileptic drugs. This compound could be researched for its ability to modulate neuronal excitability or synaptic transmission, contributing to epilepsy treatment options .
Anti-inflammatory and Analgesic Uses
Research could explore the compound’s impact on inflammatory pathways and its potential as an analgesic. This could involve studying its effects on cytokine production or its interaction with pain receptors .
Antidiabetic Applications
Some triazole derivatives have shown antidiabetic activity. This compound could be investigated for its potential to influence insulin sensitivity or glucose metabolism, which could be beneficial in managing diabetes .
Mechanism of Action
Target of Action
The compound N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds are known for their versatile biological activities They can interact with their targets, leading to various changes in the biological system
Biochemical Pathways
Triazole compounds are known to show diverse pharmacological activities, suggesting they may affect multiple biochemical pathways
Result of Action
Triazole compounds are known to show diverse pharmacological activities, suggesting they may have various molecular and cellular effects
properties
IUPAC Name |
N,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8/c1-10-5-15-14(16-6-10)20(2)11-7-21(8-11)13-4-3-12-18-17-9-22(12)19-13/h3-6,9,11H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZQXEOLYVBWTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine |
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